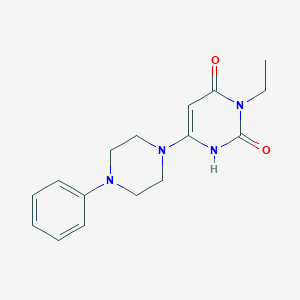![molecular formula C18H14N2O5 B2383510 N-(2-carbamoylbenzofuran-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477556-35-7](/img/structure/B2383510.png)
N-(2-carbamoylbenzofuran-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-carbamoylbenzofuran-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, also known as compound 1, is a synthetic compound that has been studied for its potential applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A novel synthesis method for 2,3-dihydrobenzo[1,4]dioxine derivatives has been developed, showcasing a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This method, starting from readily available 2-prop-2-ynyloxyphenols, demonstrates significant stereoselectivity, with Z isomers being formed preferentially or exclusively. The configuration of the major stereoisomers was confirmed via X-ray diffraction analysis, indicating the potential for precise synthetic control in creating compounds with specific structural features (Gabriele et al., 2006).
Potential Therapeutic Applications
Research has explored the synthesis and evaluation of dibenzo[1,4]dioxin-1-carboxamides for antitumor activity, revealing these compounds as weakly binding DNA-intercalating agents. These studies have shown that specific dibenzo[1,4]dioxin-1-carboxamides exhibit activity against wild-type P388 leukemia both in vitro and in vivo, with structure-activity relationships resembling those of known DNA-intercalating antitumor agents. This suggests the utility of these compounds in developing new antitumor drugs, particularly those that might combat resistance mechanisms arising from the expression of topoisomerase II beta isozyme (Lee et al., 1992).
Eigenschaften
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c19-17(21)16-15(11-3-1-2-4-12(11)25-16)20-18(22)10-5-6-13-14(9-10)24-8-7-23-13/h1-6,9H,7-8H2,(H2,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIDKGVFYXTIGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole](/img/structure/B2383432.png)




amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2383441.png)


![1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2383445.png)
